molecular formula C25H21Cl2N5OS B12051340 N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12051340
M. Wt: 510.4 g/mol
InChI Key: MYXPHZDGMUXDBI-OGLMXYFKSA-N
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Description

N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by its complex structure, which includes a dichlorophenyl group, a triazole ring, and a sulfanylacetohydrazide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the hydrazide: This step involves the reaction of an appropriate acyl chloride with hydrazine to form the hydrazide intermediate.

    Formation of the triazole ring: The triazole ring is synthesized through a cyclization reaction involving an appropriate precursor.

    Coupling reactions: The final compound is formed by coupling the hydrazide intermediate with the triazole ring under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohols.

    Substitution products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Activity: Studies may explore its potential as an antimicrobial agent.

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

Medicine

    Drug Development: Research into its potential as a lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Investigation of its efficacy in treating specific diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, affecting signal transduction pathways.

    DNA/RNA: Interaction with genetic material, potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: Similar in structure but with variations in the substituents on the aromatic rings.

    Hydrazides: Compounds with similar hydrazide moieties but different aromatic or heterocyclic groups.

    Triazoles: Compounds with triazole rings but different substituents.

Uniqueness

The uniqueness of N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H21Cl2N5OS

Molecular Weight

510.4 g/mol

IUPAC Name

N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H21Cl2N5OS/c1-16-8-10-18(11-9-16)24-30-31-25(32(24)20-6-4-3-5-7-20)34-15-23(33)29-28-17(2)21-13-12-19(26)14-22(21)27/h3-14H,15H2,1-2H3,(H,29,33)/b28-17+

InChI Key

MYXPHZDGMUXDBI-OGLMXYFKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C(\C)/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=C(C)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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